Comparative Physicochemical Profiling: Lipophilicity and Molecular Weight Differentiation
5-Iodo-2-(methylamino)benzamide exhibits a computed XLogP3-AA of 2.0, which is higher than the 5-chloro analog's XLogP3 of 1.9 [1][2]. This quantitative difference in lipophilicity is a direct consequence of the iodine substituent and translates to altered membrane permeability and distribution profiles. Furthermore, the molecular weight is 276.07 g/mol compared to 184.62 g/mol for the 5-chloro analog, a substantial 91.45 g/mol increase [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 5-Chloro-2-(methylamino)benzamide (CID 97387), XLogP3 = 1.9 |
| Quantified Difference | +0.1 units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This data provides a quantitative basis for selecting the iodo analog when increased lipophilicity is required to optimize ADME properties or target engagement in a drug discovery program.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 54758803, 5-Iodo-2-(methylamino)benzamide. Retrieved April 19, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 97387, Benzamide, 5-chloro-2-(methylamino)-. Retrieved April 19, 2026. View Source
